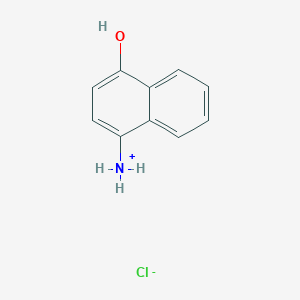

4-Amino-1-naphthol hydrochloride

概要

説明

4-Amino-1-naphthol hydrochloride is a chemical compound used as an inhibitor of polymerization and as a chemical intermediate . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine and 4-aminoalkyl-1-naphthol derivatives .

Synthesis Analysis

This compound can be synthesized from α-nitronaphthalene. The α-nitronaphthalene is reduced to the naphthyl hydroxylamine and rearranged in acetone . It is also used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine .Molecular Structure Analysis

The molecular formula of this compound is H2NC10H6OH · HCl . It has a molecular weight of 195.65 . The SMILES string representation is Cl.Nc1ccc(O)c2ccccc12 .Chemical Reactions Analysis

This compound is used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . It is also used in the synthesis of 4-aminoalkyl-1-naphthol derivatives .Physical and Chemical Properties Analysis

This compound appears as acicular crystals . It is soluble in water and methanol . It has a melting point of 273 °C . It must be kept dry during storage to avoid oxidation and discoloration .科学的研究の応用

Chemiluminescence Analysis

4-Amino-1-naphthol hydrochloride has been studied for its application in chemiluminescence. Al-Tamrah and Townshend (1987) investigated its determination through the chemiluminescence produced by acidic permanganate oxidation in a flow system. This research highlights its potential in sensitive analytical methods for detecting naphthols (Al-Tamrah & Townshend, 1987).

Antibacterial Properties

Research conducted by Shwartzman (1948) explored the antibacterial properties of this compound. This study showed significant antibacterial activity against both gram-positive and gram-negative organisms, indicating its potential in medical applications (Shwartzman, 1948).

Enzyme Assay Development

The compound has been utilized in the development of enzyme assay procedures. Koeppen (1969) described a method where 1-naphthol released from enzymatic hydrolysis could be determined using a condensation reaction with 4-amino-antipyrine, indicating its use in biochemical studies (Koeppen, 1969).

Electrochemical Studies

This compound's electrochemical properties have been examined. Takamura and Watanabe (1976) studied the electrochemical behavior of the compound, revealing insights into its potential for quantitative determination in solutions (Takamura & Watanabe, 1976).

Synthesis of Condensed Pyrimidines

The compound has been used in the synthesis of condensed pyrimidines, which have applications in pharmacology. Sondhi et al. (2008) demonstrated its use in creating compounds that exhibit anti-inflammatory and analgesic activities (Sondhi et al., 2008).

Carcinogenicity Evaluation

In cancer research, this compound has been evaluated for carcinogenicity. Irving et al. (1963) studied its effects when implanted into the bladders of mice, contributing to the understanding of chemical carcinogenesis (Irving, Gutmann, & Larson, 1963).

作用機序

Target of Action

It’s known that this compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As a chemical used in organic synthesis , its interaction with its targets would depend on the specific reactions it’s involved in.

Pharmacokinetics

As a technical grade compound, it’s primarily used in laboratory settings for synthesis purposes .

Result of Action

The molecular and cellular effects of 4-Amino-1-naphthol hydrochloride’s action would depend on the specific reactions it’s involved in. It has been used in the synthesis of various compounds , suggesting that its effects can be diverse and context-dependent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s soluble in methanol , indicating that its solubility and therefore its action could be influenced by the solvent environment. Additionally, it’s sensitive to air , suggesting that exposure to air could affect its stability.

Safety and Hazards

4-Amino-1-naphthol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

生化学分析

Biochemical Properties

The role of 4-Amino-1-naphthol hydrochloride in biochemical reactions is primarily as a reactant in the synthesis of other compounds. For instance, it has been used in the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific reaction and the other reactants present.

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine, for example, it acts as a reactant, contributing its amino and hydroxyl groups to the formation of the triazine ring .

特性

IUPAC Name |

4-aminonaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQTRARWCKEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884207 | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5959-56-8 | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-naphthol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 4-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-naphthol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

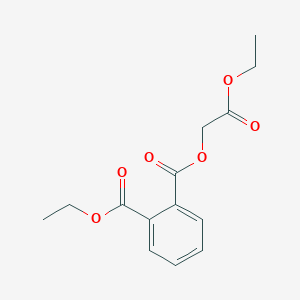

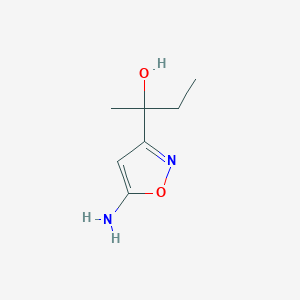

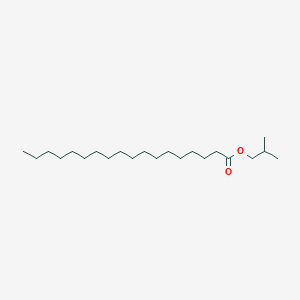

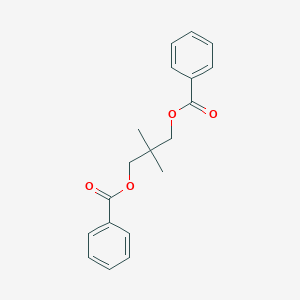

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

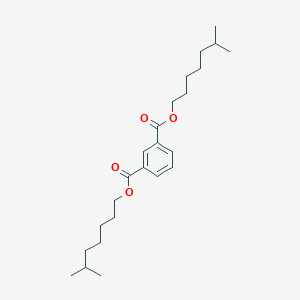

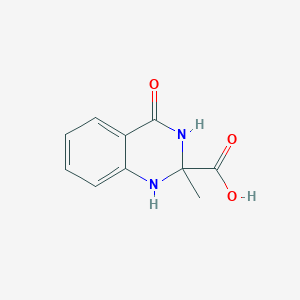

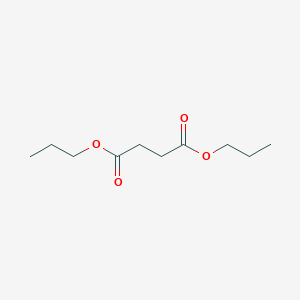

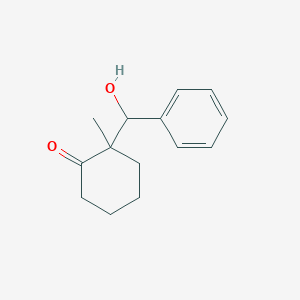

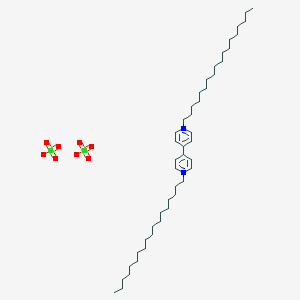

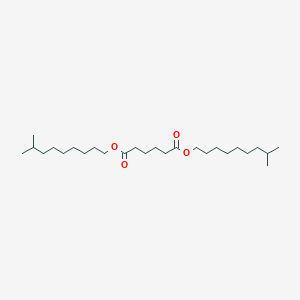

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Amino-1-naphthol hydrochloride as an antimicrobial agent?

A: While the exact mechanism is not fully elucidated in the provided research, this compound's antimicrobial activity is suggested to stem from its ability to inhibit enzyme activity. This is analogous to the proposed action of 2-methyl-1,4-naphthoquinone, where its high oxidation potential is believed to contribute to its enzyme inhibitory effects. [] Further research is needed to confirm the precise mechanism of this compound.

Q2: Against which microorganisms does this compound exhibit activity?

A: Research indicates that this compound demonstrates broad-spectrum antimicrobial activity. It inhibits the growth of various fungi, including Penicillium notatum and Trichophyton mentagrophytes, representing both non-pathogenic and pathogenic species. [] Additionally, it shows efficacy against a range of bacteria, including pathogenic strains, and acts as a preservative by inhibiting spoilage-causing bacteria and fungi in food and beverages. []

Q3: How does the antimicrobial activity of this compound compare to established antibiotics like penicillin?

A: Interestingly, this compound exhibits a synergistic effect with penicillin. When used in combination, they demonstrate enhanced effectiveness against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli compared to either compound alone. [] This synergistic effect suggests a potential for combination therapies to combat bacterial infections.

Q4: What are the potential applications of this compound beyond its antimicrobial activity?

A: While its antimicrobial properties are prominent, this compound's structural similarity to vitamin K suggests potential applications in other areas. For instance, its ability to inhibit acid formation in saliva, similar to 2-methyl-1,4-naphthoquinone, hints at its potential use in preventing dental caries. [] Further research is warranted to explore these possibilities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)